molecular formula C17H13BrN2O2 B3569306 N-(5-bromopyridin-2-yl)-3-methoxynaphthalene-2-carboxamide

N-(5-bromopyridin-2-yl)-3-methoxynaphthalene-2-carboxamide

Cat. No.: B3569306
M. Wt: 357.2 g/mol
InChI Key: JVUOBULPEOCTAQ-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-2-yl)-3-methoxynaphthalene-2-carboxamide is an organic compound that belongs to the class of carboxamides. This compound features a naphthalene ring substituted with a methoxy group and a carboxamide group, which is further linked to a bromopyridine moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyridin-2-yl)-3-methoxynaphthalene-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromopyridine-2-amine and 3-methoxynaphthalene-2-carboxylic acid.

    Amidation Reaction: The carboxylic acid is activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The activated carboxylic acid then reacts with 5-bromopyridine-2-amine to form the desired carboxamide.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromopyridin-2-yl)-3-methoxynaphthalene-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group, and the carboxamide can undergo reduction to form corresponding amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with various aryl or alkyl groups.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Coupling: Palladium catalysts and bases like K2CO3 (Potassium carbonate) in solvents like DMF (Dimethylformamide).

Major Products

    Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of hydroxylated naphthalene derivatives.

    Reduction: Formation of amine derivatives.

    Coupling: Formation of biaryl or alkyl-aryl derivatives.

Scientific Research Applications

N-(5-bromopyridin-2-yl)-3-methoxynaphthalene-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.

    Material Science: The compound is explored for its potential use in the development of organic electronic materials.

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The carboxamide group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-bromopyridin-2-yl)methanol
  • N-(5-bromopyridin-2-yl)-2-bromoacetamide
  • N-(5-bromopyridin-2-yl)-2-hydroxyacetamide

Uniqueness

N-(5-bromopyridin-2-yl)-3-methoxynaphthalene-2-carboxamide is unique due to the presence of both a naphthalene ring and a bromopyridine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)-3-methoxynaphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O2/c1-22-15-9-12-5-3-2-4-11(12)8-14(15)17(21)20-16-7-6-13(18)10-19-16/h2-10H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVUOBULPEOCTAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NC=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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